6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C11H14FN It is a derivative of tetrahydronaphthalene, featuring a fluorine atom at the 6th position and a methyl group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: The ketone group in the starting material is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to the amine through an amination reaction, often using reagents like ammonia or an amine source under catalytic hydrogenation conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as LiAlH4.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: NaOCH3, sodium hydride (NaH), and other nucleophiles.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and amine group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but lacks the methyl group at the 7th position.
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but lacks the fluorine atom at the 6th position.
6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but has a methoxy group instead of a methyl group.
Properties
Molecular Formula |
C11H14FN |
---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
6-fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14FN/c1-7-5-9-8(6-10(7)12)3-2-4-11(9)13/h5-6,11H,2-4,13H2,1H3 |
InChI Key |
DABYNIKJFUHLDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCCC2N)C=C1F |
Origin of Product |
United States |
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